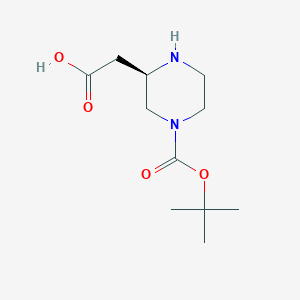
(R)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid is a chiral compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Chiral Synthesis: The chiral center is introduced using enantioselective synthesis methods, often involving chiral catalysts or starting materials.
Acetic Acid Introduction: The acetic acid moiety is introduced through a nucleophilic substitution reaction, often using a suitable acylating agent.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the piperazine ring or the acetic acid moiety.
Reduction: Reduction reactions may target the Boc protecting group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The Boc group serves as a protecting group for amines in multi-step synthesis.
Biology
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural features.
Medicine
Drug Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of ®-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group can be removed under acidic conditions to reveal the active amine, which can then participate in further reactions.
類似化合物との比較
Similar Compounds
(S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.
N-Boc-piperazine: A simpler compound with the Boc-protected piperazine ring but without the acetic acid moiety.
Piperazine derivatives: Various derivatives with different substituents on the piperazine ring.
Uniqueness
®-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid is unique due to its chiral nature and the presence of both the Boc-protected piperazine ring and the acetic acid moiety. This combination of features makes it a versatile intermediate in organic synthesis and drug development.
特性
分子式 |
C11H20N2O4 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
2-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1 |
InChIキー |
JTCVUIFTKFUZNA-MRVPVSSYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


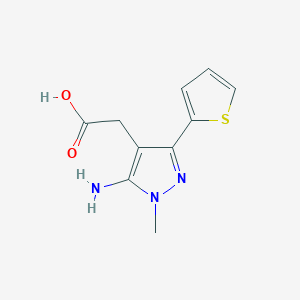
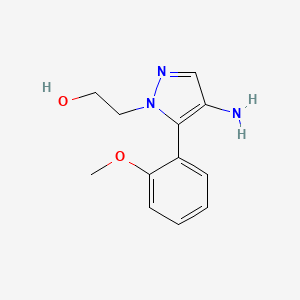
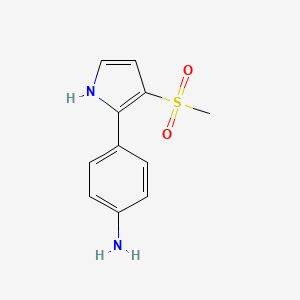
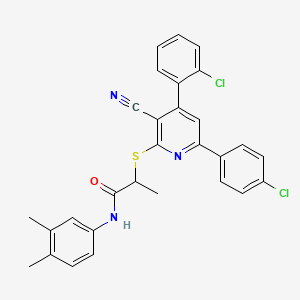
![6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11776318.png)
![6-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11776321.png)
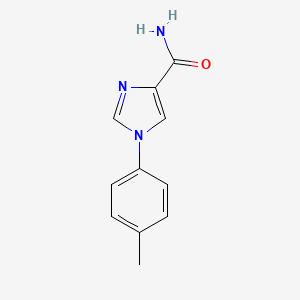
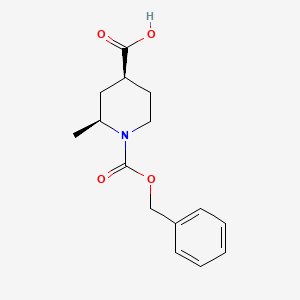
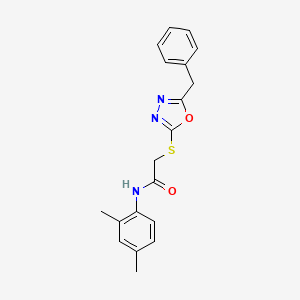



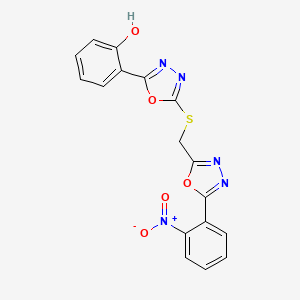
![(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11776357.png)
